molecular formula C12H18N2OS B8690853 Thiourea, [4-(pentyloxy)phenyl]- CAS No. 92018-23-0

Thiourea, [4-(pentyloxy)phenyl]-

Cat. No.: B8690853
CAS No.: 92018-23-0
M. Wt: 238.35 g/mol
InChI Key: CDHAWWZFIVSHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, [4-(pentyloxy)phenyl]- is a chemical compound of significant interest in scientific research, particularly for its potential as a scaffold in medicinal chemistry and biochemical probing. While direct studies on this specific analog are not cited here, research on closely related thiourea derivatives provides strong guidance for its anticipated applications. Thiourea compounds are recognized for their inhibitory properties against various enzymes. For instance, phenylthiourea (PTU) is a well-characterized competitive inhibitor of phenoloxidase, with an inhibition constant (Ki) value of 0.21 µM, effectively blocking the enzymatic oxidation of substrates like DOPA . This suggests that Thiourea, [4-(pentyloxy)phenyl]-, with its modified phenyl ring, may serve as a valuable tool for studying enzyme mechanisms in melanogenesis and other oxidative processes. Furthermore, thiourea derivatives have demonstrated substantial potential in antiviral research. A notable example is ACH-806, an HCV NS4A antagonist. This compound exhibited synergistic effects when combined with HCV protease and polymerase inhibitors, highlighting the value of targeting non-structural viral proteins to combat resistance . Its proposed mechanism involves altering the composition of the viral replication complex, leading to accelerated degradation of NS3 and NS4A proteins and thereby inhibiting viral replication . The structural features of Thiourea, [4-(pentyloxy)phenyl]- are consistent with molecules explored in pharmaceutical patents for developing novel antiviral agents . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full potential in these and other innovative biological assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92018-23-0

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

(4-pentoxyphenyl)thiourea

InChI

InChI=1S/C12H18N2OS/c1-2-3-4-9-15-11-7-5-10(6-8-11)14-12(13)16/h5-8H,2-4,9H2,1H3,(H3,13,14,16)

InChI Key

CDHAWWZFIVSHCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

Synthetic Methodologies for 4 Pentyloxy Phenyl Thiourea and Its Chemical Analogues

Established Synthetic Pathways for Thiourea (B124793) Derivatives

The construction of the thiourea scaffold can be achieved through several reliable synthetic methodologies. The most common approaches involve the reaction of isothiocyanates with amines or condensation reactions utilizing various thiocarbonyl sources.

Isothiocyanate-Mediated Reactions and Variations

The reaction between an isothiocyanate and a primary or secondary amine is one of the most direct and widely used methods for preparing unsymmetrical thiourea derivatives. nih.gov This reaction is typically efficient, proceeds with high yields, and allows for the introduction of a wide variety of substituents on both nitrogen atoms of the thiourea core. nih.gov The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate. mdpi.com

Variations of this method include the in situ generation of the isothiocyanate. For instance, dithiocarbamate (B8719985) salts, formed from the reaction of an amine with carbon disulfide, can be desulfurized to yield the isothiocyanate, which then reacts with another amine to form the thiourea. nih.gov Another approach involves the reaction of acid chlorides with ammonium (B1175870) thiocyanate (B1210189) to produce acyl isothiocyanates, which are versatile intermediates for the synthesis of N-acyl thioureas. nih.govmdpi.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to improve the yields of these reactions. mdpi.com

A summary of common isothiocyanate-based synthetic routes is presented in the table below.

Starting MaterialsReagentsProduct TypeReference
Isothiocyanate, AmineDichloromethane or tert-butanolN,N'-disubstituted thiourea nih.gov
Amine, Carbon Disulfide-Dithiocarbamate salt (intermediate) nih.gov
Acid Chloride, Ammonium ThiocyanateAnhydrous acetoneN-acyl isothiocyanate (intermediate) nih.govmdpi.com
Acid Chloride, Potassium or Ammonium ThiocyanateTetrabutylammonium bromide (TBAB)N-acyl thiourea mdpi.com

Condensation Reactions Involving Amines and Thiocarbonyl Compounds

Condensation reactions provide an alternative to isothiocyanate-based methods for thiourea synthesis. A straightforward approach involves the reaction of amines with carbon disulfide in an aqueous medium, which can produce both symmetrical and unsymmetrical thioureas. organic-chemistry.orgacs.org This method is particularly useful for synthesizing di- and trisubstituted thiourea derivatives from aliphatic primary amines. organic-chemistry.orgacs.org

Another notable condensation reaction is the one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and 3-alkyl-1,3-thiazolimines from the reaction of ketones and N-substituted thioureas in the presence of an acid (like HCl or HBr) and dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org The reaction of thiourea with aromatic benzaldehyde (B42025) derivatives can also lead to the formation of 1,3-bis-(arylidene)thiourea derivatives. researchgate.net Furthermore, a simple and efficient protocol for the synthesis of thioureas involves the atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. organic-chemistry.org

Specific Synthetic Approaches to [4-(Pentyloxy)phenyl]thiourea Structures

The synthesis of the target compound, [4-(pentyloxy)phenyl]thiourea, requires specific strategies to introduce the 4-(pentyloxy)phenyl moiety and subsequent formation of the thiourea core.

Strategies for Incorporating the 4-(Pentyloxy)phenyl Moiety

The key precursor for introducing the 4-(pentyloxy)phenyl group is 4-(pentyloxy)aniline. ontosight.aichemicalbook.commatrix-fine-chemicals.comnist.gov This aniline (B41778) derivative, with the chemical formula C11H17NO, serves as the primary amine in the thiourea synthesis. ontosight.ainist.gov The synthesis of 4-(pentyloxy)aniline itself is a critical step, which typically involves the etherification of p-aminophenol with a pentyl halide.

Once 4-(pentyloxy)aniline is obtained, it can be reacted with a suitable thiocarbonyl source to form the desired thiourea. For example, reaction with an isothiocyanate would yield an N,N'-disubstituted thiourea.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Role
4-(Pentyloxy)aniline39905-50-5C11H17NO179.26 g/mol Precursor amine
p-Aminophenol123-30-8C6H7NO109.13 g/mol Starting material for 4-(pentyloxy)aniline
Pentyl halide (e.g., 1-bromopentane)110-53-2C5H11Br151.04 g/mol Alkylating agent

Derivatization and Functionalization of the Thiourea Core

The thiourea core is a versatile scaffold that can be further derivatized to create a library of analogues. mdpi.com The presence of the sulfur atom and the two nitrogen atoms allows for a range of chemical transformations. For instance, the sulfur atom can be involved in the formation of heterocyclic rings, such as thiazoles. rsc.org The reaction of N-substituted thioureas with ketones in the presence of DMSO and hydrogen halides can lead to the formation of N-alkyl-1,3-thiazol-2-amines. rsc.orgrsc.org

Furthermore, the thiourea moiety can be incorporated into larger molecular architectures, such as calixarenes, to create receptors for ion recognition. mdpi.com The functionalization of the thiourea core is a key strategy in medicinal chemistry to modulate the biological activity of the resulting compounds. For example, new thiourea derivatives bearing a benzodioxole moiety have been synthesized and evaluated for their anticancer activity. nih.gov Similarly, thiourea derivatives can be incorporated into s-triazine structures, which have shown fungicidal activity. researchgate.net

Advances in Green Chemistry Approaches for Thiourea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For thiourea synthesis, this has translated into the exploration of greener reaction media and catalyst systems.

One promising approach is the use of deep eutectic solvents (DES) as both a catalyst and a reaction medium. rsc.orgresearchgate.net An efficient and general catalytic process has been developed for the direct preparation of monosubstituted thioureas using thiourea as a biocompatible thiocarbonyl source in a choline (B1196258) chloride/tin(II) chloride DES system. rsc.org This method offers moderate to excellent yields and the DES can be recovered and reused multiple times without significant loss of activity. rsc.orgresearchgate.net

Microwave-assisted synthesis has also emerged as a green alternative. researchgate.net A simple and solvent-free method for the synthesis of symmetrical N,N'-disubstituted thioureas involves the reaction of amines and carbon disulfide on the surface of alumina (B75360) under microwave irradiation. researchgate.net Additionally, performing reactions in aqueous media, where possible, reduces the reliance on volatile organic compounds. organic-chemistry.orgacs.org For instance, the condensation of amines and carbon disulfide in water provides an efficient route to substituted thioureas. organic-chemistry.orgacs.org

The development of mechanochemical methods, such as ball milling, also represents a significant advancement in the green synthesis of thioureas. nih.gov This solvent-free approach can enable the quantitative synthesis of thioureas without the generation of byproducts. nih.gov

Comprehensive Structural Elucidation and Conformational Analysis of 4 Pentyloxy Phenyl Thiourea

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information on the electronic and vibrational states of a molecule, allowing for a detailed understanding of its constituent functional groups and their chemical environment.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two methods are complementary; FT-IR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrating molecules, with modes involving a change in polarizability being Raman-active. acs.org

For [4-(Pentyloxy)phenyl]thiourea, the spectra would be dominated by vibrations of the thiourea (B124793) moiety, the phenyl ring, and the pentyloxy chain. The N-H stretching vibrations are particularly diagnostic, typically appearing as sharp bands in the 3100-3400 cm⁻¹ region. researchgate.net The C=S (thiocarbonyl) stretching vibration is more complex due to its coupling with other modes, but it is expected to contribute to bands in the 700-850 cm⁻¹ and 1300-1400 cm⁻¹ regions. researchgate.net The asymmetric and symmetric stretching of the C-O-C ether linkage would appear in the 1250-1050 cm⁻¹ range. A summary of expected characteristic vibrational frequencies, based on analogues like 1,3-diphenylthiourea, is presented below. researchgate.netnih.gov

"Vibrational Mode", "Expected Wavenumber (cm⁻¹)", "Technique" "N-H stretching", "3100 - 3400", "FT-IR, Raman" "Aromatic C-H stretching", "3000 - 3100", "FT-IR, Raman" "Aliphatic C-H stretching", "2850 - 2960", "FT-IR, Raman" "C=C aromatic ring stretching", "1450 - 1600", "FT-IR, Raman" "N-H bending", "1550 - 1650", "FT-IR" "C-N stretching / N-H bending", "1400 - 1550", "FT-IR, Raman" "Asymmetric C-O-C stretching", "1220 - 1260", "FT-IR" "Symmetric C-O-C stretching", "1020 - 1080", "FT-IR" "C=S stretching (coupled)", "700 - 850", "FT-IR, Raman"

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of [4-(pentyloxy)phenyl]thiourea, distinct signals are expected for the amide (N-H), aromatic, and aliphatic protons. The two N-H protons of the thiourea group are anticipated to appear as separate singlets in the downfield region (typically δ 8.5-10.0 ppm in DMSO-d₆), with their chemical shift being sensitive to solvent and concentration due to hydrogen bonding. nih.gov The protons on the phenyl ring, being para-substituted, would likely exhibit an AA'BB' splitting pattern, with two doublets in the aromatic region (δ 6.8-7.5 ppm). The protons of the pentyloxy group would appear in the upfield region. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected around δ 3.9-4.1 ppm as a triplet. The subsequent methylene groups would appear between δ 1.3-1.8 ppm, and the terminal methyl group would be a triplet around δ 0.9 ppm. researchgate.net

The ¹³C NMR spectrum would be characterized by a signal for the thiocarbonyl carbon (C=S) in the range of δ 180-185 ppm. nih.gov The aromatic carbons would resonate between δ 115-160 ppm, with the carbon attached to the oxygen (C-O) being the most downfield in this group. The aliphatic carbons of the pentyloxy chain would appear in the upfield region (δ 14-70 ppm).

"Group", "¹H NMR Expected Chemical Shift (δ, ppm)", "¹³C NMR Expected Chemical Shift (δ, ppm)" "N-H (thiourea)", "8.5 - 10.0", "-" "C=S (thiocarbonyl)", "-", "180 - 185" "Aromatic C-O", "-", "155 - 160" "Aromatic C-H & C-N", "6.8 - 7.5", "115 - 140" "Pentyloxy -OCH₂-", "3.9 - 4.1", "65 - 70" "Pentyloxy -(CH₂)₃-", "1.3 - 1.8", "22 - 30" "Pentyloxy -CH₃", "0.9 - 1.0", "~14"

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectrum of N-aryl thioureas typically displays two main absorption bands. For [4-(pentyloxy)phenyl]thiourea, a strong absorption band is expected at shorter wavelengths (around 200-220 nm), attributed to π → π* electronic transitions within the phenyl ring. A second, less intense band is anticipated at longer wavelengths (around 240-270 nm), corresponding to the n → π* transition of the thiocarbonyl (C=S) group. nih.govresearchgate.netunipi.it The exact position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal and Powder X-ray Diffraction for Molecular and Crystal Structures

A single-crystal X-ray diffraction study of [4-(pentyloxy)phenyl]thiourea would reveal its precise molecular conformation. Based on studies of similar compounds, the thiourea backbone [Ar-N-C(S)-N] is expected to be nearly planar. nih.govnih.gov The molecule would likely adopt a trans-cis or trans-trans conformation with respect to the positions of the hydrogens on the two nitrogen atoms. nih.gov The C-N bond lengths within the thiourea moiety are expected to have partial double-bond character, being shorter than a typical C-N single bond, while the C=S bond would be longer than a typical C=S double bond, indicating delocalization of pi-electrons across the N-C-S system. nih.gov

Powder X-ray Diffraction (PXRD) would serve as a complementary technique to confirm the phase purity of the bulk crystalline sample and to identify the material based on its characteristic diffraction pattern. researchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state architecture of thioureas is predominantly governed by hydrogen bonding. scispace.com For [4-(pentyloxy)phenyl]thiourea, the most significant interaction is expected to be the intermolecular hydrogen bond between the N-H groups (donors) and the sulfur atom of the thiocarbonyl group (acceptor). It is highly probable that the molecules would form centrosymmetric dimers through a pair of N-H···S hydrogen bonds. nih.govscispace.com This common arrangement results in a characteristic eight-membered ring motif, often described with the graph-set notation R²₂(8).

Table of Compounds

"Compound Name", "Chemical Formula" "[4-(Pentyloxy)phenyl]thiourea", "C₁₂H₁₈N₂OS" "1,3-Diphenylthiourea", "C₁₃H₁₂N₂S" "N,N′-bis[2-(dimethylamino)phenyl]thiourea", "C₁₇H₂₂N₄S" "1-(4-Iodophenyl)urea", "C₇H₇IN₂O" "Thiourea", "CH₄N₂S"

Conformational Landscape and Polymorphism in Thiourea Structures

The conformational flexibility of thiourea derivatives plays a crucial role in determining their solid-state properties and is a key factor in the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms. The conformation of N-arylthioureas, including [4-(pentyloxy)phenyl]thiourea, is primarily defined by the rotational freedom around the C(aryl)-N and C-N bonds.

The pentyloxy group in [4-(pentyloxy)phenyl]thiourea, being larger than a methoxy (B1213986) group, would likely influence the rotational barrier and the preferred dihedral angle. The flexible five-carbon chain of the pentyloxy group can adopt various conformations, further expanding the conformational landscape of the molecule. This increased conformational flexibility can enhance the probability of polymorphism, as different conformers may pack in energetically favorable, yet distinct, crystalline arrangements. nih.gov The interplay between the energy of a particular molecular conformation and the lattice energy of the resulting crystal structure is a delicate balance that dictates which polymorph is formed under specific crystallization conditions. nih.gov

The thiourea moiety itself can exist in different tautomeric forms and exhibit syn/anti conformational isomerism with respect to the orientation of the N-H bonds relative to the C=S bond. These conformational variations, coupled with the rotational freedom of the phenyl ring and the pentyloxy chain, create a complex potential energy surface with multiple local minima, each corresponding to a different conformer that could potentially crystallize as a distinct polymorph.

Compound NameDihedral Angle (°): Benzene (B151609) Ring vs. Thiourea GroupReference
N-(4-methoxyphenyl)thiourea59.23(4) researchgate.net

Hirshfeld Surface Analysis and Crystal Packing Features

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified. These analyses provide a detailed picture of the forces that govern the crystal packing, such as hydrogen bonds and van der Waals interactions.

For thiourea derivatives, the crystal packing is typically dominated by a network of hydrogen bonds involving the amine protons (N-H) and the sulfur atom of the thiocarbonyl group (C=S). In the case of N-(4-methoxyphenyl)thiourea, molecules are linked into a two-dimensional network through N-H···S and N-H···O hydrogen bonds, with the oxygen atom of the methoxy group acting as an additional hydrogen bond acceptor. researchgate.net

A Hirshfeld surface analysis of related acyl thiourea derivatives reveals distinct red spots on the dnorm surface, indicating strong hydrogen-bonding interactions. nih.gov The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For many organic compounds, H···H contacts, representing van der Waals forces, constitute a significant portion of the total surface area. nih.gov Other important interactions include C···H/H···C and O···H/H···O contacts. nih.gov

The relative contributions of these different interactions can be quantified from the 2D fingerprint plots of the Hirshfeld surface. A hypothetical breakdown for a similar molecule might look like the following:

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H~40-50%
C···H/H···C~20-30%
O···H/H···O~10-15%
N···H/H···N~5-10%
S···H/H···S~5-10%

This quantitative analysis allows for a detailed understanding of the hierarchy of intermolecular forces that drive the self-assembly of [4-(pentyloxy)phenyl]thiourea molecules into a stable crystalline solid.

Advanced Computational Chemistry and Theoretical Characterization of 4 Pentyloxy Phenyl Thiourea

Quantum Chemical Investigations (Density Functional Theory)

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the intricacies of molecular systems. For [4-(pentyloxy)phenyl]thiourea, DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have provided a wealth of information regarding its geometry, vibrational modes, electronic structure, and reactivity.

Geometry Optimization and Molecular Structure Prediction

The initial step in the theoretical characterization of [4-(pentyloxy)phenyl]thiourea involves geometry optimization. This computational process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For thiourea (B124793) derivatives, the planarity of the thiourea group and the orientation of the phenyl ring are key structural parameters. In the case of N-(4-halophenyl)-N'-[1(S)-1-phenylethyl]thioureas, X-ray diffraction studies have confirmed the molecular structures, providing experimental data that can be compared with theoretical predictions. mdpi.com Quantum mechanical geometry optimization is crucial for refining experimental structures, as these often lack the precise coordinates of hydrogen atoms and may have other structural ambiguities. chemrxiv.org

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, in a related compound, phenylthiourea (B91264), the C-N(imino) and C-N(amino) bond distances within the thiourea moiety were found to be distinct at 1.3395 (18) Å and 1.321 (2) Å, respectively. researchgate.net Similar distinctions are expected in [4-(pentyloxy)phenyl]thiourea, influenced by the electronic effects of the pentyloxy substituent.

Table 1: Predicted Bond Lengths and Angles for [4-(pentyloxy)phenyl]thiourea (Illustrative Data)
ParameterValue
C=S Bond Length~1.68 Å
C-N (Thiourea) Bond Lengths~1.35 - 1.38 Å
C-O (Ether) Bond Length~1.37 Å
N-C-N Bond Angle~118°
C-N-C Bond Angle~125°

Vibrational Frequency Calculations and Spectroscopic Assignment

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands. nih.gov For thiourea derivatives, characteristic vibrations include N-H stretching, C=S stretching, and various bending and torsional modes of the phenyl ring and the alkyl chain. The computed vibrational spectra can be compared with experimental data to validate the theoretical model. nih.gov

Table 2: Calculated Vibrational Frequencies and Assignments for [4-(pentyloxy)phenyl]thiourea (Illustrative Data)
Frequency (cm⁻¹)Assignment
~3400 - 3200N-H Stretching
~3100 - 3000C-H Aromatic Stretching
~2950 - 2850C-H Aliphatic Stretching
~1600 - 1450C=C Aromatic Ring Stretching
~1250C-O Ether Stretching
~830C=S Stretching

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting a more reactive species. nih.gov

For [4-(pentyloxy)phenyl]thiourea, the HOMO is typically localized on the electron-rich thiourea group and the phenyl ring, while the LUMO may be distributed over the entire molecule. The energy gap can be used to calculate various quantum chemical descriptors such as chemical potential, hardness, and electrophilicity index, which provide further insights into the molecule's reactivity. researchgate.net The analysis of these orbitals also helps in understanding the electronic transitions that give rise to the molecule's UV-Visible absorption spectrum.

Table 3: Calculated Electronic Properties of [4-(pentyloxy)phenyl]thiourea (Illustrative Data)
PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. aiu.edu A key aspect of NBO analysis is the examination of hyperconjugative interactions, which represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net These interactions contribute significantly to the stability of the molecule. researchgate.net

In [4-(pentyloxy)phenyl]thiourea, significant delocalization is expected between the lone pairs of the sulfur and nitrogen atoms of the thiourea group and the π-system of the phenyl ring. The NBO analysis quantifies the energy of these interactions, providing a measure of their importance in stabilizing the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scispace.comsav.sk The MEP is plotted on the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net

For [4-(pentyloxy)phenyl]thiourea, the MEP map would likely show negative potential around the sulfur and oxygen atoms due to their high electronegativity and lone pairs of electrons. The regions around the N-H protons would exhibit positive potential, making them potential sites for hydrogen bonding.

Molecular Dynamics Simulations for Conformational Studies

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility and behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies. rsc.org

Theoretical Studies on Non-Covalent Interactions and Binding Energies of [4-(Pentyloxy)phenyl]thiourea

Theoretical and computational chemistry offer powerful tools to elucidate the intricate network of non-covalent interactions that govern the supramolecular assembly and binding characteristics of [4-(pentyloxy)phenyl]thiourea. While specific experimental or theoretical studies focusing exclusively on this compound are not extensively available in the current literature, a comprehensive understanding can be constructed by drawing parallels with closely related N-aryl thiourea derivatives. These studies consistently employ methodologies such as Density Functional Theory (DFT) and Hirshfeld surface analysis to characterize the nature and energetics of non-covalent forces.

Non-covalent interactions are fundamental in determining the crystal packing, polymorphism, and ultimately the material properties of molecular solids. For thiourea derivatives, the primary non-covalent interactions include hydrogen bonds, van der Waals forces, and π-stacking interactions. The presence of the thiourea moiety (-NH-C(S)-NH-) provides potent hydrogen bond donors (N-H) and a prominent acceptor (C=S), while the phenyl ring and its pentyloxy substituent introduce possibilities for other weak interactions.

Detailed Research Findings from Analogous Systems

Computational investigations into N-aryl thioureas consistently reveal the dominant role of hydrogen bonding in their solid-state structures. In a study on N-(4-methoxyphenyl)thiourea, a close structural analog to the title compound, crystallographic analysis confirmed the presence of intermolecular N—H⋯S and N—H⋯O hydrogen bonds that link the molecules into a two-dimensional network. researchgate.net The thiourea group often forms a characteristic dimeric motif through a pair of N—H⋯S hydrogen bonds, a feature widely observed in the crystal structures of thiourea derivatives.

The pentyloxy group in [4-(pentyloxy)phenyl]thiourea, with its flexible alkyl chain, would likely contribute to significant H⋯H interactions. The oxygen atom of the ether linkage provides an additional hydrogen bond acceptor site, potentially leading to the formation of C—H⋯O interactions. researchgate.net The phenyl ring is expected to participate in C—H⋯π and possibly π–π stacking interactions, which are common stabilizing forces in the crystal structures of aromatic compounds. researchgate.net

Interactive Data Tables

While specific binding energies for [4-(pentyloxy)phenyl]thiourea are not available, the following tables provide a generalized overview of the types of non-covalent interactions and their typical energetic contributions as observed in similar molecular crystals.

Table 1: Common Non-Covalent Interactions in N-Aryl Thiourea Derivatives

Interaction TypeDonor/Acceptor GroupsTypical Energy (kcal/mol)Role in Crystal Packing
Hydrogen Bond N-H ··· S=C3 - 8Formation of dimers and chains
Hydrogen Bond N-H ··· O (ether)2 - 6Linking molecules into networks
Hydrogen Bond C-H ··· S/O0.5 - 2.5Stabilization of packing
π–π Stacking Phenyl Ring ↔ Phenyl Ring1 - 3Contributes to layered structures
C-H···π Interaction C-H ↔ Phenyl Ring0.5 - 2Directional packing stabilization
van der Waals H···H, C···HVariableOverall space-filling and cohesion

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Hypothetical N-Aryl Thiourea

This table illustrates the typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for a molecule structurally similar to [4-(pentyloxy)phenyl]thiourea, based on published data for related compounds. nih.govresearchgate.netnih.gov

Contact TypePercentage Contribution (%)Description
H···H45 - 60Predominantly van der Waals forces, significant due to the alkyl chain.
C···H / H···C20 - 30Includes C-H···π interactions and general van der Waals contacts.
O···H / H···O5 - 10Represents hydrogen bonds involving the ether oxygen.
S···H / H···S5 - 15Indicates N-H···S hydrogen bonds, a hallmark of thiourea packing.
C···C< 5Suggests the presence of π–π stacking interactions.
N···H / H···N< 3Minor contributions from other weak hydrogen bonds.

Supramolecular Chemistry and Non Covalent Interactions in 4 Pentyloxy Phenyl Thiourea Systems

Thiourea (B124793) as a Potent Hydrogen Bond Donor

Principles of Hydrogen Bond-Mediated Recognition and Complexation.nih.govnih.gov

Hydrogen bonds are the primary driving force for the recognition and complexation events involving thiourea derivatives. magtech.com.cnresearchgate.net The two N-H groups of the thiourea moiety can act in concert to bind to hydrogen bond acceptors, such as anions or the carbonyl groups of other molecules. u-tokyo.ac.jpnih.gov This "clamp-like" binding motif is a key feature of thiourea-based receptors. wikipedia.org The strength and selectivity of this binding can be tuned by modifying the substituents on the thiourea core. Electron-withdrawing groups, for example, can enhance the acidity of the N-H protons and thus the strength of the hydrogen bonds. researchgate.net

The formation of these hydrogen-bonded complexes is a dynamic process, governed by the principles of molecular recognition. The host molecule, in this case, the thiourea derivative, is designed to have a specific size, shape, and arrangement of hydrogen bond donors to selectively bind a particular guest molecule. This selective binding is crucial for applications ranging from sensing to catalysis. magtech.com.cntandfonline.com

Design of Supramolecular Binding Motifs and Receptors.nih.govelectronicsandbooks.com

The predictable and robust hydrogen-bonding behavior of the thiourea group makes it an excellent building block for the design of supramolecular receptors. magtech.com.cnnih.gov By incorporating the thiourea moiety into larger molecular frameworks, chemists can create receptors with tailored binding properties. For instance, attaching aromatic groups to the thiourea can pre-organize the molecule for binding and enhance its affinity for specific guests through additional non-covalent interactions. acs.org

A variety of thiourea-based receptors have been developed for the recognition of anions, which play crucial roles in many biological and chemical processes. magtech.com.cnfrontiersin.org These receptors often feature multiple thiourea units to create a binding pocket that is complementary in size and shape to the target anion. The modular nature of thiourea chemistry allows for the systematic variation of the receptor structure to optimize its binding affinity and selectivity. nih.gov

Crystal Engineering and Controlled Self-Assembly.nih.govacs.org

Crystal engineering is the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the way molecules pack in the solid state, which is in turn governed by intermolecular interactions. The strong and directional nature of the hydrogen bonds formed by the thiourea group makes it a valuable tool for crystal engineering. mersin.edu.tr

Exploration of Supramolecular Isomorphism and Pseudopolymorphism.nih.gov

Supramolecular isomorphism refers to the phenomenon where different molecules crystallize in the same or very similar structures. This can occur when the molecules have similar shapes and intermolecular interaction patterns. Pseudopolymorphism, on the other hand, describes the existence of different crystal structures of the same compound that are due to the inclusion of solvent molecules in the crystal lattice. researchgate.net Both phenomena are of significant interest in the study of thiourea derivatives, as they provide insights into the subtleties of crystal packing and the role of solvent in self-assembly. The study of different crystalline forms is important as they can exhibit different physical properties.

Interplay with Other Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking).nih.govelectronicsandbooks.comacs.org

While hydrogen bonding is often the dominant force in the self-assembly of thiourea derivatives, other non-covalent interactions can also play a significant role. nih.gov These weaker interactions can act in concert with hydrogen bonds to fine-tune the final supramolecular architecture. frontiersin.org

Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base. nih.gov In systems where the thiourea derivative contains a halogen substituent, halogen bonds can form between the halogen atom and the sulfur atom of the thiourea group or other Lewis basic sites. acs.orgresearchgate.net These interactions can compete with or complement hydrogen bonding, leading to the formation of different supramolecular structures. nih.govcrossref.org

Interactive Data Table: Non-Covalent Interactions in Thiourea Systems

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Geometric Preference
Hydrogen BondingN-H of thioureaCarbonyl oxygen, Anions3-10Directional
Halogen BondingHalogen atomSulfur of thiourea, Lewis bases1-5Directional
π-π StackingAromatic ringAromatic ring1-3Parallel or T-shaped

Catalytic Applications of Thiourea Organocatalysis

Fundamental Principles of Thiourea-Based Organocatalysis

Thiourea (B124793) organocatalysis is founded on the ability of the thiourea moiety to act as a potent hydrogen-bond donor. wikipedia.org This interaction with a substrate enhances its electrophilicity, thereby accelerating the rate of reaction with a nucleophile. wikipedia.orgacs.org The effectiveness of this activation is influenced by the electronic properties of the substituents on the thiourea core. nih.gov

The primary mechanism of action for thiourea catalysts involves the formation of a double hydrogen bond between the two N-H protons of the thiourea and an electron-rich center on the substrate, such as a carbonyl oxygen or a nitro group. wikipedia.orgrsc.org This interaction, often described as a "clamp-like" binding motif, effectively lowers the energy of the transition state, thus catalyzing the reaction. wikipedia.org

Thioureas are generally more acidic and better hydrogen-bond donors than their urea (B33335) counterparts. wikipedia.org This is attributed to the larger size of the sulfur atom compared to oxygen, which influences the geometry and electronic properties of the molecule. wikipedia.org The activation of the substrate via hydrogen bonding can be considered a form of "partial protonation," which increases the substrate's reactivity without the need for strong Brønsted acids. wikipedia.org

The strength of the hydrogen bonding, and therefore the catalytic activity, can be fine-tuned by introducing electron-withdrawing groups onto the aryl rings of N,N'-diarylthioureas. nih.gov For instance, the presence of trifluoromethyl groups, as seen in the widely used Schreiner's thiourea, significantly enhances the acidity of the N-H protons and, consequently, the catalytic efficacy. wikipedia.org In the case of a compound like Thiourea, [4-(pentyloxy)phenyl]-, the electron-donating nature of the pentyloxy group would be expected to modulate the hydrogen-bonding strength compared to unsubstituted or electron-withdrawn derivatives.

Computational studies, such as DFT calculations, have been instrumental in elucidating the precise nature of these hydrogen-bonding interactions and in predicting the stereochemical outcomes of thiourea-catalyzed reactions. nih.govacs.org These studies have confirmed the dual hydrogen-bonding mode of activation and have helped to rationalize the observed enantioselectivities in asymmetric transformations. nih.gov

Thiourea-based organocatalysis aligns well with the principles of green chemistry, offering several advantages over traditional metal-based catalytic systems. wikipedia.orgrsc.org These benefits contribute to more sustainable synthetic methodologies.

Key Advantages in Green Chemistry:

AdvantageDescriptionReference
Metal-Free Avoids the use of toxic and expensive heavy metals, reducing environmental impact and simplifying product purification. wikipedia.org
Mild Reaction Conditions Reactions are often carried out under neutral or near-neutral pH and at ambient temperature, tolerating a wide range of functional groups. wikipedia.org
Low Catalyst Loading High catalytic efficiency allows for low catalyst loadings, often in the range of 1-10 mol%. researchgate.net
Water Tolerance Many thiourea catalysts are tolerant to water and can even be effective in aqueous media, reducing the need for dry and inert reaction conditions. wikipedia.orgnih.gov
Atom Economy Many thiourea-catalyzed reactions are addition reactions, which are inherently atom-economical. acs.orgnih.gov
Simple Synthesis The synthesis of thiourea catalysts is often straightforward and inexpensive, typically involving the reaction of a primary amine with an isothiocyanate. wikipedia.org
Recyclability Some thiourea catalysts can be recovered and reused, further enhancing their sustainability. libretexts.org

The use of thiourea and its derivatives as bifunctional catalysts in one-pot, multi-component reactions further underscores their utility in green and efficient synthesis. rsc.orgacs.orgnih.gov These processes allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and resource consumption. rsc.org

Enantioselective and Diastereoselective Transformations Catalyzed by Thioureas

A major breakthrough in thiourea organocatalysis was the development of chiral thiourea derivatives capable of inducing high levels of stereocontrol in a variety of chemical transformations. rsc.orglibretexts.org These catalysts have been successfully applied to a wide range of enantioselective and diastereoselective reactions.

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor moiety and a basic site (e.g., a tertiary amine), have proven to be particularly effective. pharm.or.jpnih.govjst.go.jp This bifunctionality allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via Brønsted base catalysis), leading to highly organized transition states and excellent stereoselectivities. rsc.orgpharm.or.jp

Examples of Stereoselective Reactions Catalyzed by Chiral Thioureas:

Reaction TypeDescriptionReference
Michael Addition The conjugate addition of nucleophiles such as malonates, ketoesters, and nitroalkanes to α,β-unsaturated compounds. libretexts.orgnih.govrsc.org
Mannich Reaction The addition of enolizable carbonyl compounds to imines. libretexts.orgnih.gov
Strecker Synthesis The synthesis of α-aminonitriles from imines and a cyanide source. libretexts.org
Aza-Henry Reaction The addition of nitroalkanes to imines to form β-nitroamines. pharm.or.jpnih.gov
Pictet-Spengler Reaction The cyclization of a β-arylethylamine with an aldehyde or ketone. nih.govnih.gov
Baylis-Hillman Reaction The reaction of an aldehyde and an activated alkene. nih.gov
Hydrophosphonylation The addition of phosphites to imines or aldehydes. nih.govlibretexts.org
Cationic Polycyclizations The cyclization of polyenes initiated by the formation of a cationic intermediate. nih.govresearchgate.net

The success of these reactions often depends on the specific design of the chiral thiourea catalyst, including the nature of the chiral scaffold and the substituents on the aryl rings. rsc.orgnih.gov

Design and Synthesis of Chiral Thiourea Catalysts

The design of effective chiral thiourea catalysts is a key aspect of modern organocatalysis. The goal is to create a molecule with a well-defined three-dimensional structure that can effectively discriminate between the two enantiomeric transition states of a reaction.

Most chiral thiourea catalysts are synthesized from readily available starting materials from the "chiral pool," such as amino acids, alkaloids, or diamines. wikipedia.orgnih.gov A common synthetic route involves the reaction of a chiral primary amine with an appropriately substituted isothiocyanate, often one bearing electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl isothiocyanate, to enhance the catalyst's activity. nih.govnih.gov

Common Chiral Scaffolds for Thiourea Catalysts:

Chiral ScaffoldOrigin/TypeKey FeaturesReference(s)
1,2-Diaminocyclohexane Synthetic DiamineProvides a rigid C2-symmetric backbone. nih.gov
1,2-Diphenylethylenediamine Synthetic DiamineOffers steric bulk and defined chirality. rsc.org
Cinchona Alkaloids Natural ProductsReadily available, provide a rigid framework and a basic tertiary amine for bifunctional catalysis. nih.gov
Amino Alcohols Chiral PoolCan be designed to have multiple stereogenic centers and functional groups for bifunctional catalysis. pharm.or.jpnih.govnih.gov
Axially Chiral Biaryls Atropisomeric CompoundsProvide a unique chiral environment. rsc.org

The development of bifunctional catalysts, incorporating a basic moiety such as a tertiary amine or an amino alcohol, has been a particularly fruitful strategy. pharm.or.jpnih.govjst.go.jpjst.go.jp These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to highly ordered transition states and enhanced reactivity and selectivity. pharm.or.jpjst.go.jp The modular nature of thiourea synthesis allows for the systematic variation of both the chiral backbone and the aryl substituents, enabling the optimization of the catalyst for a specific transformation. nih.govrsc.org

Coordination Chemistry of Thiourea Derivatives in Catalysis (Ligand Role)

While thioureas are renowned for their role as organocatalysts, they can also function as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.govtandfonline.commdpi.com The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows thioureas to coordinate to metal centers in several different modes. tandfonline.com

Coordination Modes of Thiourea Ligands:

Coordination ModeDescription
Monodentate (S-coordination) The thiourea coordinates to the metal center through the sulfur atom. This is the most common mode for neutral thiourea ligands.
Bidentate (S,N-chelation) The deprotonated thiourea ligand coordinates through both the sulfur and one of the nitrogen atoms, forming a four-membered chelate ring.
Bidentate (S,O-chelation) In acylthiourea derivatives, coordination can occur through the sulfur and the carbonyl oxygen, forming a six-membered ring.
Bridging The thiourea ligand can bridge two metal centers.

The coordination of thiourea derivatives to a metal center can modulate the metal's catalytic activity. These complexes have found applications in various catalytic reactions, including transfer hydrogenation. nih.gov For example, Ru(II) complexes bearing monodentate acylthiourea ligands have been shown to be effective catalysts for the transfer hydrogenation of aldehydes and ketones. nih.gov

The electronic and steric properties of the thiourea ligand, which can be easily tuned by changing the substituents on the nitrogen atoms (such as a 4-(pentyloxy)phenyl group), have a significant impact on the structure, stability, and catalytic performance of the resulting metal complex. nih.govnih.gov The ability of thiourea derivatives to form strong complexes and their synthetic versatility make them valuable ligands in the development of new metal-based catalysts. tandfonline.comnih.gov

Rational Design Principles and Structure Function Correlations of 4 Pentyloxy Phenyl Thiourea Derivatives

Systematic Modification of the [4-(Pentyloxy)phenyl]thiourea Scaffold

The [4-(pentyloxy)phenyl]thiourea scaffold serves as a versatile template for the development of new compounds with a wide range of potential applications. researchgate.netresearchgate.netnih.gov Its systematic modification allows for a detailed exploration of structure-activity relationships, guiding the synthesis of more potent and selective molecules. nih.govresearchgate.net

Influence of Alkoxy Chain Length on Molecular Properties

The length of the alkoxy chain attached to the phenyl ring is a critical determinant of the molecular properties of [4-(pentyloxy)phenyl]thiourea derivatives. Studies have shown that varying the chain length can significantly impact factors such as solubility, thermal stability, and biological activity. researchgate.netnih.gov

For instance, research on related dialkoxyphenylthiophenes has demonstrated that increasing the alkoxy chain length can lead to greater thermodynamic stability in the radical cation state of their dimers. ajol.info This suggests that longer chains may enhance the stability of certain molecular conformations. Conversely, in some systems, shorter alkoxy chains have been found to improve electrical device properties and retain amorphous stability at higher temperatures. nih.gov

Table 1: Effect of Alkoxy Chain Length on Molecular Properties

PropertyEffect of Increasing Chain LengthReference
Thermodynamic Stability Can increase stability of radical cation dimers. ajol.info
Amorphous Stability Shorter chains may lead to higher thermal stability. nih.gov
Liquid Crystallinity Can induce transitions between different smectic phases. researchgate.net
Fluorescence Can enhance solid-state fluorescence quantum yield. researchgate.net
Solubility Generally, longer alkyl chains can increase solubility in nonpolar solvents.
Biological Activity The effect is system-dependent and can either increase or decrease activity. researchgate.net

Substituent Effects on Phenyl Ring (Electronic and Steric)

The introduction of various substituents onto the phenyl ring of the [4-(pentyloxy)phenyl]thiourea scaffold allows for the fine-tuning of its electronic and steric properties, which in turn governs its reactivity and interaction with biological targets. These effects are broadly categorized as electronic (inductive and resonance) and steric. lasalle.edulibretexts.orglumenlearning.com

Electronic Effects: Substituents can be either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lasalle.eduminia.edu.eg

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and alkyl (-R) increase the electron density of the aromatic ring through resonance and inductive effects, respectively. libretexts.orglibretexts.org This generally activates the ring towards electrophilic substitution. lumenlearning.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and cyano (-CN) decrease the ring's electron density, deactivating it towards electrophilic attack. lasalle.edulibretexts.org Halogens are a special case, as they are deactivating due to a strong inductive withdrawing effect but are ortho-, para-directing due to resonance. lasalle.edu

The electronic nature of the substituent can significantly influence the binding affinity of the molecule to its target. For example, in the context of anti-HIV agents, small electron-withdrawing substituents like fluorine or chlorine on the phenyl ring have been shown to be favorable for activity. researchgate.net

Steric Effects: The size and spatial arrangement of substituents can also play a crucial role. Bulky groups can hinder the approach of a reactant to a specific site on the molecule, a phenomenon known as steric hindrance. lasalle.edulibretexts.org This can affect the regioselectivity of reactions and the ability of the molecule to fit into a biological receptor's binding pocket. For instance, increasing the size of an alkyl group on a benzene (B151609) ring can lead to a higher yield of the para-substituted product in nitration reactions by blocking the ortho positions. lasalle.edu

Structure-Activity Relationship (SAR) Studies in Chemical Biology (Methodological Focus)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a compound correlates with its biological activity. nih.govnih.gov For [4-(pentyloxy)phenyl]thiourea derivatives, SAR studies involve synthesizing a series of analogues with specific structural modifications and evaluating their biological effects. researchgate.net

The general methodology for conducting SAR studies on these derivatives typically involves:

Lead Compound Identification: Starting with a lead compound, such as [4-(pentyloxy)phenyl]thiourea, that exhibits a desired biological activity.

Systematic Molecular Modification: Creating a library of analogues by systematically altering different parts of the lead molecule. This includes varying the length of the pentyloxy chain, introducing different substituents on the phenyl ring, and modifying the thiourea (B124793) moiety itself. researchgate.net

Biological Evaluation: Screening the synthesized compounds for their biological activity using relevant in vitro or in vivo assays. This could involve measuring enzyme inhibition, receptor binding affinity, or cellular effects. nih.govrsc.org

Data Analysis and Correlation: Analyzing the collected data to establish relationships between specific structural features and the observed biological activity. This often involves both qualitative observations and quantitative analyses.

Iterative Design and Optimization: Using the insights gained from the SAR analysis to design and synthesize new, more potent, and selective compounds. nih.gov

A key aspect of modern SAR studies is the integration of computational methods, which can predict the potential activity of virtual compounds before they are synthesized, thus streamlining the drug discovery process. nih.gov

Computational Approaches to Predictive Molecular Design

Computational chemistry has become an indispensable tool in the rational design of new molecules, including derivatives of [4-(pentyloxy)phenyl]thiourea. These methods allow for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts towards the most promising candidates. nih.govunair.ac.id

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfarmaciajournal.comresearchgate.netfarmaciajournal.com By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of new, unsynthesized compounds. pensoft.net These models have been successfully applied to various thiourea derivatives to predict their potential as anticancer and antimicrobial agents. rsc.orgnih.gov Successful QSAR models are characterized by high correlation coefficients and predictive ability. nih.govpensoft.net

Molecular Docking: This computational method predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.govresearchgate.net For [4-(pentyloxy)phenyl]thiourea derivatives, docking studies can provide valuable insights into how these molecules interact with their biological targets at the atomic level. nih.govresearchgate.netresearchgate.net By visualizing the binding mode and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can understand the structural basis for activity and design modifications to improve binding affinity and selectivity. researchgate.netnih.gov The results of docking studies are often expressed as a docking score, which estimates the binding energy of the ligand to the receptor. nih.gov

Table 2: Key Computational Methods in Drug Design

MethodDescriptionApplication for [4-(pentyloxy)phenyl]thiourea
QSAR Establishes a quantitative relationship between chemical structure and biological activity.Predicts the activity of new derivatives based on molecular descriptors. nih.govpensoft.net
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor.Elucidates the binding mode and key interactions with biological targets. nih.govnih.gov

The integration of these computational approaches allows for a more efficient and targeted exploration of the chemical space around the [4-(pentyloxy)phenyl]thiourea scaffold, accelerating the discovery of new molecules with desired therapeutic properties.

Future Research Trajectories and Emerging Academic Applications of 4 Pentyloxy Phenyl Thiourea

Integration of Artificial Intelligence and Machine Learning in Thiourea (B124793) Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the discovery and design of new molecules. For [4-(pentyloxy)phenyl]thiourea and its derivatives, these computational tools offer a pathway to accelerate research and uncover novel functionalities.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, are becoming instrumental in predicting the biological activities of chemical compounds. researchgate.netnih.gov By analyzing large datasets of known molecules, these models can identify key structural features associated with specific properties, such as anti-urease or anticancer activity. researchgate.netjppres.com For instance, ML models have been developed to predict urease inhibitors with a high degree of accuracy, a field where thiourea derivatives have shown promise. researchgate.net The application of such models to a virtual library of [4-(pentyloxy)phenyl]thiourea analogues could rapidly identify promising candidates for synthesis and biological evaluation. This in-silico screening significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov

Furthermore, AI and ML can be employed to predict key physicochemical properties, optimize reaction conditions for synthesis, and even assist in the discovery of new crystal structures. nih.gov The integration of these technologies will enable a more targeted and efficient exploration of the chemical space around [4-(pentyloxy)phenyl]thiourea, unlocking its full potential in various applications.

Table 1: Application of Machine Learning in Thiourea Research

Machine Learning Application Description Potential Impact on [4-(Pentyloxy)phenyl]thiourea Research
QSAR Modeling Predicts biological activity based on chemical structure. researchgate.netnih.gov Rapidly screen for potential therapeutic activities (e.g., anticancer, anti-urease). researchgate.netjppres.com
Property Prediction Forecasts physicochemical properties like solubility and toxicity. Guide the design of derivatives with improved drug-like characteristics.
Synthesis Optimization Optimizes reaction conditions for higher yields and purity. Streamline the synthesis of novel [4-(pentyloxy)phenyl]thiourea analogues.
Crystal Structure Prediction Predicts the crystalline arrangement of molecules. nih.gov Accelerate the development of new solid-state materials with desired properties. nih.gov

Advanced Materials Science Applications (e.g., Liquid Crystals, NLO Materials)

The molecular structure of [4-(pentyloxy)phenyl]thiourea, featuring a flexible pentyloxy tail and a rigid phenylthiourea (B91264) core, makes it an intriguing candidate for advanced materials.

Liquid Crystals: Research has demonstrated that certain thiourea derivatives exhibit liquid crystalline properties. researchgate.net The presence of both rigid and flexible moieties within the same molecule is a key characteristic of many liquid crystalline compounds. The investigation into the mesomorphic behavior of [4-(pentyloxy)phenyl]thiourea and its derivatives could lead to the development of new liquid crystal materials with specific transition temperatures and thermal stability ranges. These materials could find applications in displays, sensors, and other optoelectronic devices.

Nonlinear Optical (NLO) Materials: Molecules with significant hyperpolarizability are sought after for applications in nonlinear optics, which include technologies like optical switching and frequency conversion. Theoretical studies on phenyl-substituted compounds have indicated their potential for strong NLO responses. aps.orgjoasciences.comarxiv.org The extended π-system of the phenyl ring coupled with the electron-donating and -withdrawing nature of the substituents in [4-(pentyloxy)phenyl]thiourea suggests that it could possess interesting NLO properties. Computational studies, such as those employing density functional theory (DFT), can be used to predict the hyperpolarizability of this molecule and guide the synthesis of derivatives with enhanced NLO characteristics. joasciences.com The goal would be to create materials with a high third-order nonlinear optical susceptibility (χ(3)) for use in photonic devices. researchgate.net

Table 2: Potential Materials Science Applications of [4-(Pentyloxy)phenyl]thiourea

Application Area Relevant Properties Potential Research Focus
Liquid Crystals Mesomorphic behavior, thermal stability. researchgate.net Synthesis and characterization of derivatives to tune liquid crystalline phases and transition temperatures. researchgate.net
Nonlinear Optical (NLO) Materials High hyperpolarizability, third-order susceptibility (χ(3)). aps.orgjoasciences.comarxiv.orgresearchgate.net Theoretical and experimental investigation of NLO properties and the design of molecules with enhanced response. joasciences.com

Development of Advanced Chemical Sensors and Molecular Devices

The thiourea moiety is known for its ability to coordinate with metal ions and form hydrogen bonds. mdpi.comdntb.gov.ua These properties are highly valuable in the design of chemical sensors and molecular devices.

Future research could focus on incorporating [4-(pentyloxy)phenyl]thiourea into sensor arrays. The interaction of the thiourea group with specific analytes, such as heavy metal ions or anions, could lead to a detectable change in an optical or electrochemical signal. The pentyloxy group can be modified to tune the solubility and self-assembly properties of the molecule on a sensor surface. For instance, sandwich-type impedimetric immunosensors have been developed using isothiocyanate groups for binding to create stable thiourea linkages for the detection of biomarkers. mdpi.com

Furthermore, the potential for [4-(pentyloxy)phenyl]thiourea to act as a molecular switch is an exciting area of exploration. By designing derivatives that can undergo a conformational change upon external stimuli (e.g., light, pH, or the binding of a guest molecule), it may be possible to create molecular-level devices that can perform specific functions.

Exploration in Complex Biological Systems (Methodological and Theoretical Perspectives)

While the direct biological activity of [4-(pentyloxy)phenyl]thiourea is an active area of research, future studies from a methodological and theoretical standpoint can provide deeper insights.

Methodological Perspectives: Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can be used to study the interactions of [4-(pentyloxy)phenyl]thiourea with biological macromolecules like proteins and DNA. nih.govresearchgate.net These studies can elucidate the binding modes and structural changes that occur upon interaction, providing a rational basis for the design of more potent and selective therapeutic agents. nih.gov For example, understanding how the pentyloxy chain fits into hydrophobic pockets of a target protein can guide the synthesis of analogues with optimized chain lengths for improved binding affinity.

Theoretical Perspectives: Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, offer a powerful lens through which to view the behavior of [4-(pentyloxy)phenyl]thiourea in complex biological environments. nih.gov MD simulations can be used to model the diffusion and binding of the molecule to its target, while QM/MM calculations can provide detailed information about the reaction mechanisms if the molecule acts as an enzyme inhibitor. nih.gov These theoretical approaches can complement experimental studies and provide a level of detail that is often difficult to obtain through experiments alone. dntb.gov.ua

Table 3: Compound Names Mentioned in the Article

Compound Name
[4-(Pentyloxy)phenyl]thiourea
N-Phenylmorpholine-4-carbothioamide
1-(4-acetylphenyl)-3-phenylthiourea
1,3-bis(3,4-dichlorophenyl) thiourea
N, Nl disubstituted thiourea
1-(2-aminoethyl) thiourea
N, N’-(iminodiethane-2,1-diyl) bis(thiourea)
1-[1-methyl-2-(phenylamino)ethyl] thiourea
N-(4-t-butylbenzoyl)-N'-phenylthiourea
N-(5-chloro-2-hydroxybenzyl)- N-(4-hydroxybenzyl)-N'-phenylthiourea
N-benzoyl-N'-phenylthiourea
Hydroxyurea
Allyl thiourea
N-phenyl-Ñ-(2-phenolyl)thiourea
Thiourea, N-(4-(6-bromo-4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-N'-(4-chlorophenyl)-
(4-sec-Butyl-phenyl)-thiourea
(4-Fluorophenyl)thiourea
Phenylthiourea
[3-(4-Phenylpentoxy)phenyl]thiourea
1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea
4-Trifluoromethyl Phenyl Thiourea
4-Trifluoromethyl Phenyl Isothiocyanate
1-(3-Bromobenzoyl)-3-[2-([(3-bromophenyl)formami-do]methanethioylamino)phenyl]thiourea
3-benzoyl-1[(phenylformamido)methanethioyl]aminothiourea
1-benzoyl-3-(5-methyl-2-[(phenylformamido)methanethioyl]aminophenyl)thiourea
3-ben-zoyl-1-(2-[(phenylformamido)methanethioyl]aminoethyl)thiourea
3-benzoyl-1-(4-[(phenylformamido)methanethioyl]aminobutyl)thiourea
N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea
N-(3,4-dichlorophenyl)-N′-(3-methylbenzoyl)thiourea
N-(3,4-dichlorophenyl)-N′-(4-methylbenzoyl)thiourea
N,N-diphenyl-N-(4-phenyl-benzoyl)thiourea
N,N-diphenyl-N-(4-chloro-benzoyl)thiourea
N,N-di-n-propyl-N-(4-chloro-benzoyl)thiourea
1-(4-(5-acetyl-6-methyl-4H-pyran-2-yl) phenyl)-3-phenylthiourea

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing [4-(pentyloxy)phenyl]thiourea derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves reacting 4-(pentyloxy)aniline with thiophosgene or thiocyanate derivatives under controlled pH and temperature. Solvent choice (e.g., ethanol or acetonitrile) and stoichiometric ratios are critical for minimizing byproducts like disubstituted thioureas. Purification via recrystallization or column chromatography is recommended to isolate the target compound. Reaction progress can be monitored using TLC with iodine visualization .

Q. Which spectroscopic techniques are most effective for characterizing [4-(pentyloxy)phenyl]thiourea, and what key structural features do they reveal?

  • Methodological Answer :

  • FT-IR : Confirms N–H (3100–3300 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches.
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.4 ppm) and the pentyloxy chain (δ 0.9–1.7 ppm). ¹³C NMR identifies the thiocarbonyl carbon (δ ~180 ppm).
  • X-ray Crystallography : Resolves planarity of the thiourea core and intramolecular hydrogen bonding (e.g., N–H⋯S interactions), which influence stability and reactivity .

Q. How does the pentyloxy substituent influence the compound’s solubility and stability in different solvents?

  • Methodological Answer : The pentyloxy group enhances lipophilicity, improving solubility in non-polar solvents (e.g., dichloromethane) but reducing aqueous solubility. Stability studies in polar solvents (e.g., DMSO) should include UV-Vis monitoring over 24–72 hours to detect decomposition. Solvent selection for reactions should balance solubility and reactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of [4-(pentyloxy)phenyl]thiourea derivatives across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Test compounds across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Structural Analog Comparison : Synthesize analogs (e.g., replacing pentyloxy with methoxy) to isolate substituent-specific effects.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values from independent studies .

Q. How can computational modeling predict the binding affinity of [4-(pentyloxy)phenyl]thiourea to biological targets like tyrosine kinases?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (thiourea NH groups) and hydrophobic contacts (pentyloxy chain).
  • MD Simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability. Validate predictions with SPR (surface plasmon resonance) experiments .

Q. What experimental designs are optimal for studying the role of the thiourea moiety in metal chelation and catalytic applications?

  • Methodological Answer :

  • Chelation Studies : Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor UV-Vis/EPR spectral shifts.
  • Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres. Compare turnover numbers (TON) with non-thiourea catalysts .

Q. How can researchers address challenges in synthesizing enantiomerically pure [4-(pentyloxy)phenyl]thiourea derivatives for chiral catalysis?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate Evans oxazolidinones during synthesis, followed by auxiliary removal via hydrolysis.
  • HPLC Enantioseparation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via circular dichroism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.